2-Hydroxy Nevirapine

Description

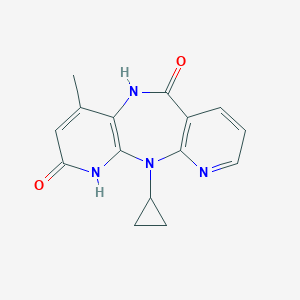

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),6,12,14-pentaene-5,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c1-8-7-11(20)17-14-12(8)18-15(21)10-3-2-6-16-13(10)19(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H,17,20)(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZSOJABLBVGRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445840 | |

| Record name | 2-Hydroxy Nevirapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254889-31-1 | |

| Record name | 2-Hydroxy nevirapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254889311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy Nevirapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXY NEVIRAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O4H2FI42I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxy Nevirapine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 2-Hydroxy Nevirapine, a primary metabolite of the non-nucleoside reverse transcriptase inhibitor, Nevirapine. This document outlines the metabolic pathway of Nevirapine, a detailed synthesis protocol for this compound, and comprehensive characterization data.

Metabolic Pathway of Nevirapine

Nevirapine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The formation of this compound is a key step in its biotransformation. This metabolite can be further oxidized to a reactive quinone-imine intermediate, which has been implicated in the toxic effects associated with Nevirapine therapy[1][2].

Synthesis of this compound

The synthesis of this compound has been reported with varying yields. A notable method involves the reaction of Nevirapine with silver acetate and iodine, followed by basic hydrolysis[1][2]. While the full experimental details from the primary literature were not available within the scope of this search, the following protocol is based on the reported methodology.

Step 1: Iodination and Acetoxylation of Nevirapine

-

To a solution of Nevirapine in a suitable anhydrous solvent (e.g., acetic acid), add silver acetate and iodine.

-

The reaction mixture is stirred at room temperature, protected from light. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove silver iodide.

-

The filtrate is concentrated under reduced pressure to yield the crude intermediate.

Step 2: Basic Hydrolysis

-

The crude intermediate from Step 1 is dissolved in a suitable solvent mixture (e.g., methanol/water).

-

A base, such as sodium hydroxide or potassium hydroxide, is added to the solution.

-

The mixture is stirred at room temperature or gently heated to facilitate hydrolysis. The reaction should be monitored by TLC.

-

After the reaction is complete, the mixture is neutralized with a suitable acid (e.g., hydrochloric acid).

-

The product, this compound, can be extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 3: Purification

-

The crude this compound is purified by silica gel column chromatography.

-

A suitable mobile phase, such as a mixture of ethyl acetate and hexane, should be used to elute the product. The fractions are monitored by TLC.

-

Fractions containing the pure product are combined and the solvent is evaporated to yield purified this compound.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

Characterization of this compound

The structural confirmation and purity assessment of synthesized this compound are performed using various analytical techniques.

| Technique | Parameter | Value | Reference |

| HPLC-UV | Retention Time | 5.87 min | [3] |

| Mobile Phase | Ammonium acetate–acetonitrile (80:20, v/v) | [3] | |

| Column | C8 | [3] | |

| Detection Wavelength | 280 nm | [3] | |

| LC-MS/MS | Precursor Ion (m/z) | 283.0 | |

| Product Ion (m/z) | 161.2 |

Detailed ¹H and ¹³C NMR spectroscopic data for this compound were not available in the searched literature. For definitive structural elucidation, it is recommended to acquire and analyze the ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra of the synthesized compound.

High-Performance Liquid Chromatography (HPLC-UV)

-

System: A standard HPLC system equipped with a UV detector.

-

Column: A C8 reversed-phase column is suitable.

-

Mobile Phase: A mixture of ammonium acetate buffer and acetonitrile (e.g., 80:20 v/v) can be used.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at 280 nm.

-

Injection Volume: 20 µL.

-

Sample Preparation: Dissolve the synthesized this compound in the mobile phase or a suitable solvent.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

System: An LC system coupled to a tandem mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion to the product ion.

-

Sample Preparation: Samples are typically diluted in the mobile phase before injection.

This guide provides a foundational understanding of the synthesis and characterization of this compound based on available scientific literature. For researchers undertaking this synthesis, it is highly recommended to consult the full experimental details in the cited primary literature to ensure procedural accuracy and safety.

References

- 1. Oxidation of 2-Hydroxynevirapine, a Phenolic Metabolite of the Anti-HIV Drug Nevirapine: Evidence for an Unusual Pyridine Ring Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A liquid chromatography/atmospheric pressure ionization tandem mass spectrometry quantitation method for nevirapine and its two oxidative metabolites, 2-hydroxynevirapine and nevirapine 4-carboxylic acid, and pharmacokinetics in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Hydroxy Nevirapine: An In-depth Technical Guide on its Role in HIV-1 Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nevirapine, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI), has been pivotal in the combination antiretroviral therapy (cART) for HIV-1. Its metabolic fate within the human body leads to the formation of several hydroxylated metabolites, with 2-Hydroxy Nevirapine being a significant product of hepatic cytochrome P450 3A4 (CYP3A4) activity.[1][2] This technical guide delves into the current understanding of this compound, focusing on its mechanism of action in the context of HIV-1 infection. While the direct antiviral activity and the precise inhibitory mechanism of this compound against HIV-1 reverse transcriptase (RT) are not extensively documented in publicly available literature, this guide extrapolates its likely role based on the well-established mechanism of the parent compound, Nevirapine. This document summarizes the metabolic pathway leading to this compound, presents the known quantitative data for Nevirapine and its other metabolites, details relevant experimental protocols for NNRTI characterization, and provides visual representations of the key molecular interactions and metabolic processes. A significant gap in the current research is the lack of specific data on the antiviral potency (IC50/EC50) and binding affinity of this compound, highlighting a critical area for future investigation.

Introduction to Nevirapine and its Metabolism

Nevirapine is a potent and highly specific non-competitive inhibitor of HIV-1 reverse transcriptase, an essential enzyme for viral replication.[3][4] It binds to a hydrophobic pocket in the p66 subunit of the enzyme, approximately 10 Å away from the catalytic site.[5] This binding induces a conformational change in the enzyme, disrupting its catalytic activity and thereby inhibiting viral DNA synthesis.[3][5]

Upon oral administration, Nevirapine is readily absorbed and extensively metabolized in the liver, primarily by cytochrome P450 isoenzymes, particularly CYP3A4 and CYP2B6.[1][2] This biotransformation results in the formation of several hydroxylated metabolites, including 2-, 3-, 8-, and 1this compound.[1][2] Of these, this compound is a major metabolite formed through the action of CYP3A4.[1] These hydroxylated metabolites are subsequently conjugated with glucuronic acid and excreted in the urine.[1]

The Postulated Mechanism of Action of this compound

Direct experimental evidence detailing the specific mechanism of action of this compound against HIV-1 RT is currently scarce in the scientific literature. However, based on its structural similarity to the parent drug, it is hypothesized that this compound, if it possesses antiviral activity, would follow a similar allosteric inhibition mechanism.

This postulated mechanism involves:

-

Binding to the NNRTI Binding Pocket: this compound would likely bind to the same hydrophobic pocket on the p66 subunit of HIV-1 RT as Nevirapine. The addition of a hydroxyl group at the 2-position of the pyridine ring may influence the binding affinity and kinetics compared to the parent molecule.

-

Induction of Conformational Change: Upon binding, the metabolite would induce a conformational change in the three-dimensional structure of the reverse transcriptase enzyme.

-

Inhibition of Catalytic Activity: This structural alteration would distort the enzyme's active site, impairing its ability to bind with the natural deoxynucleotide triphosphates (dNTPs) and the template-primer complex, thus halting DNA polymerization.

It is crucial to emphasize that this is a projected mechanism. Definitive confirmation requires direct experimental evidence from enzyme inhibition assays and structural biology studies, such as X-ray crystallography of the this compound-RT complex.

Quantitative Data

Table 1: In Vitro Anti-HIV-1 Activity of Nevirapine

| Compound | Assay Type | Cell Line/Enzyme | IC50 / EC50 | Reference |

| Nevirapine | Enzyme Assay | Recombinant HIV-1 RT | 84 nM | [4] |

| Nevirapine | Cell Culture | Various | 40 nM | [4] |

| Nevirapine | Cell Culture | Wild-Type HIV-1 | 0.1-3 nM | [6] |

| Nevirapine | Cell Culture | Wild-Type HIV-1 | 40 nM | [6] |

Table 2: Inhibitory Activity of Nevirapine Metabolites against HIV-1 RT

| Compound | % Inhibition at 10 µM | IC50 | Reference |

| 12-Hydroxy-Nevirapine | 45.4% | 26.5 µM | [1] |

| 4-Carboxy-Nevirapine | 15.9% | Not Determined | [1] |

Data for this compound is notably absent from these studies.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to elucidate the precise mechanism of action of this compound. These are generalized protocols for NNRTI characterization.

HIV-1 Reverse Transcriptase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against purified HIV-1 reverse transcriptase.

Methodology:

-

Reagents and Materials:

-

Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

Poly(rA)-oligo(dT) template-primer

-

Deoxynucleotide triphosphates (dNTPs), including radiolabeled or fluorescently tagged dNTPs

-

This compound (test compound) and Nevirapine (positive control)

-

Assay buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)

-

96-well plates

-

Scintillation counter or fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound and Nevirapine in the assay buffer.

-

In a 96-well plate, add the diluted compounds, HIV-1 RT, and the poly(rA)-oligo(dT) template-primer.

-

Initiate the reaction by adding the dNTP mix.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Quantify the amount of newly synthesized DNA using a scintillation counter (for radiolabeled dNTPs) or a fluorescence reader.

-

-

Data Analysis:

-

Calculate the percentage of RT inhibition for each concentration of the test compound compared to the no-drug control.

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited) using non-linear regression analysis.

-

Cell-Based Antiviral Assay

Objective: To determine the antiviral activity of this compound against HIV-1 replication in a cellular context.

Methodology:

-

Reagents and Materials:

-

HIV-1 permissive cell line (e.g., MT-4, CEM-SS)

-

Laboratory-adapted or clinical isolate of HIV-1

-

This compound and Nevirapine

-

Cell culture medium and supplements

-

96-well cell culture plates

-

p24 antigen ELISA kit or a luciferase reporter gene assay system

-

-

Procedure:

-

Seed the cells in a 96-well plate.

-

Add serial dilutions of this compound and Nevirapine to the cells.

-

Infect the cells with a known amount of HIV-1.

-

Incubate the plates at 37°C for 3-5 days.

-

Measure the extent of viral replication by quantifying the p24 antigen in the culture supernatant using ELISA or by measuring luciferase activity in cell lysates.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of viral replication for each compound concentration.

-

Determine the EC50 value (the concentration required to inhibit viral replication by 50%).

-

Visualizations

The following diagrams illustrate the metabolic pathway of Nevirapine and the general mechanism of action of NNRTIs.

Caption: Metabolic pathway of Nevirapine to its hydroxylated metabolites.

References

- 1. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HIV-1 reverse transcriptase complex with DNA and nevirapine reveals nonnucleoside inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

in vitro metabolism of nevirapine to 2-hydroxy nevirapine

An In-Depth Technical Guide to the In Vitro Metabolism of Nevirapine to 2-Hydroxy Nevirapine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro metabolism of nevirapine, with a specific focus on its conversion to this compound. It covers the metabolic pathways, key enzymes involved, quantitative kinetic data, and detailed experimental protocols.

Introduction to Nevirapine Metabolism

Nevirapine (NVP) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] Its clinical efficacy and safety are closely linked to its metabolic profile. The biotransformation of nevirapine is extensive and primarily occurs in the liver through the cytochrome P450 (CYP) system.[1][3][4] This process leads to the formation of several hydroxylated metabolites, which are then typically conjugated and excreted.[1][5] Understanding the specifics of this metabolism, particularly the formation of major metabolites like this compound, is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and investigating potential mechanisms of toxicity.[6][7]

Metabolic Pathways of Nevirapine

The oxidative metabolism of nevirapine results in four primary hydroxylated metabolites: this compound (2-OH-NVP), 3-hydroxy nevirapine (3-OH-NVP), 8-hydroxy nevirapine (8-OH-NVP), and 1this compound (12-OH-NVP).[5][6] The formation of these metabolites is catalyzed by different CYP isoforms.

The formation of this compound is predominantly mediated by the CYP3A4 enzyme.[1][5][6][8] Other key transformations include the formation of 3-OH-NVP by CYP2B6, and the formation of 8-OH-NVP and 12-OH-NVP which involves multiple enzymes including CYP3A4 and CYP2D6.[1][5][6]

Caption: Metabolic pathway of Nevirapine to its primary hydroxylated metabolites.

Quantitative Analysis of Nevirapine Metabolism

The interaction of nevirapine with metabolizing enzymes can be characterized by specific kinetic parameters. Nevirapine is not only a substrate but also an inhibitor and inducer of CYP3A4.

Table 1: Enzyme Kinetics of Nevirapine Metabolism

| Enzyme | Parameter | Value | Description |

| CYP3A4 | K_I | 31 µM | Inhibition constant for mechanism-based inactivation.[7][9] |

| CYP3A4 | k_inact | 0.029 min⁻¹ | Maximum rate of inactivation.[7][9] |

Table 2: Contribution of CYP Isoforms to Nevirapine Hydroxylation

| Metabolite | Primary CYP Isoform(s) |

| This compound | CYP3A4[1][5][6][8] |

| 3-Hydroxy Nevirapine | CYP2B6[1][5][6][8] |

| 8-Hydroxy Nevirapine | CYP3A4, CYP2D6[5][6] |

| 1this compound | CYP3A4, CYP2D6[5][6] |

Experimental Protocols for In Vitro Metabolism Studies

Standard in vitro models for studying nevirapine metabolism include human liver microsomes (HLMs) and recombinant human CYP enzymes.

Protocol 1: Metabolism of Nevirapine in Human Liver Microsomes (HLMs)

This protocol describes a typical incubation for assessing the formation of this compound from nevirapine using HLMs.

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine the following in order:

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Pooled human liver microsomes (final concentration, e.g., 0.5 mg/mL)

-

Nevirapine (dissolved in a suitable solvent like methanol or DMSO, final concentration range, e.g., 1-100 µM)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate Reaction: Start the metabolic reaction by adding an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate at 37°C with shaking for a specified time (e.g., 30-60 minutes).

-

Terminate Reaction: Stop the reaction by adding a quenching solution, such as ice-cold acetonitrile or methanol, often containing an internal standard for analytical quantification.

-

Sample Processing: Centrifuge the mixture to pellet the protein. Transfer the supernatant for analysis.

-

Analysis: Analyze the supernatant for the presence and quantity of this compound using a validated analytical method like LC-MS/MS.

Protocol 2: Metabolism of Nevirapine using Recombinant Human CYP Enzymes

This protocol is used to identify the specific CYP isoforms responsible for nevirapine metabolism.

-

Prepare Incubation Mixture: Similar to the HLM protocol, but replace HLMs with a specific recombinant human CYP enzyme (e.g., rCYP3A4) and cytochrome P450 reductase, often co-expressed in a membrane preparation (e.g., baculosomes). A typical incubation might contain:

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Recombinant CYP enzyme (e.g., 10-50 pmol/mL)

-

Nevirapine

-

-

Pre-incubation: Pre-incubate at 37°C for 5 minutes.

-

Initiate Reaction: Add the NADPH-regenerating system.

-

Incubation: Incubate at 37°C for the desired time.

-

Terminate Reaction: Stop the reaction with a quenching solvent.

-

Sample Processing and Analysis: Process and analyze the sample as described for the HLM protocol.

Caption: General experimental workflow for in vitro nevirapine metabolism assays.

Induction of Nevirapine Metabolism

Nevirapine is known to induce its own metabolism, a phenomenon called auto-induction.[1][3] This is primarily mediated by the activation of nuclear receptors, such as the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR).[1] Upon activation by nevirapine, these receptors translocate to the nucleus and promote the transcription of genes encoding for CYP enzymes, including CYP3A4 and CYP2B6.[1][7][10] This leads to an increased rate of nevirapine metabolism over time with chronic administration.

Caption: Signaling pathway for nevirapine-mediated induction of CYP enzymes.

Analytical Methods for Metabolite Quantification

The quantification of nevirapine and its metabolites, including this compound, from in vitro samples is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] This technique offers high sensitivity and specificity, allowing for the accurate measurement of low-level metabolites in complex biological matrices. High-performance liquid chromatography (HPLC) with UV detection can also be used for the analysis of nevirapine itself.[3]

Conclusion

The in vitro metabolism of nevirapine is a complex process primarily driven by CYP3A4 and CYP2B6, leading to the formation of several hydroxylated metabolites, with this compound being a major product of CYP3A4 activity. Nevirapine also exhibits mechanism-based inhibition and auto-induction of its metabolizing enzymes, which are important considerations in drug development and clinical practice. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the metabolic profile of nevirapine and other xenobiotics.

References

- 1. ClinPGx [clinpgx.org]

- 2. Nevirapine - Wikipedia [en.wikipedia.org]

- 3. Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nevirapine | C15H14N4O | CID 4463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genetics of Nevirapine Metabolic Pathways at Steady State in HIV-Infected Cambodians - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Effects of CYP2B6 polymorphisms on plasma nevirapine concentrations: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic activation of nevirapine in human liver microsomes: dehydrogenation and inactivation of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Nevirapine Metabolites: A Technical Guide

Nevirapine, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI), is widely utilized in combination antiretroviral therapy for the treatment of HIV-1 infection.[1] Its clinical efficacy is, however, paralleled by a propensity to cause adverse drug reactions, including severe skin rash and hepatotoxicity.[2] These toxicities are often linked not to the parent drug but to its pharmacologically active and sometimes reactive metabolites. Understanding the biological profile of these metabolites is therefore critical for researchers, scientists, and drug development professionals in optimizing antiretroviral therapy and designing safer therapeutic agents.

This guide provides an in-depth examination of the biological activities of the principal metabolites of nevirapine, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.

Nevirapine Metabolism: Pathways and Key Enzymes

Nevirapine undergoes extensive hepatic biotransformation, primarily through the cytochrome P450 (CYP) enzyme system, leading to the formation of several hydroxylated metabolites.[3] These Phase I metabolites can then undergo further oxidation or Phase II conjugation (e.g., glucuronidation) before urinary excretion.[3] The primary oxidative metabolites include 2-, 3-, 8-, and 12-hydroxynevirapine.[4]

The key CYP isoforms responsible for nevirapine metabolism are:

-

CYP3A4 and CYP2B6: These are the main enzymes involved in the formation of the hydroxylated metabolites.[3] Specifically, CYP3A4 is primarily responsible for generating 2-hydroxynevirapine, while CYP2B6 is the principal enzyme for 3-hydroxynevirapine formation.[5][6] Both CYP3A4 and CYP2D6 are implicated in the formation of 8- and 12-hydroxynevirapine.[4][6]

-

Autoinduction: Nevirapine is a known inducer of its own metabolism, particularly stimulating the activity of CYP3A4 and CYP2B6.[3][7] This leads to a decrease in its plasma half-life from approximately 45 hours after a single dose to 25-30 hours at steady state.[3]

Further metabolism of 12-hydroxynevirapine by alcohol dehydrogenase (ALDH) results in the formation of 4-carboxynevirapine.[3]

Biological Activity of Nevirapine Metabolites

While the plasma concentrations of nevirapine metabolites are generally much lower than that of the parent drug, they possess distinct biological activities that contribute to both the therapeutic and toxicological profile of nevirapine.[5]

Antiviral Activity

The primary therapeutic action of nevirapine is the inhibition of HIV-1 reverse transcriptase (RT). Studies have shown that its major metabolites have significantly reduced anti-HIV activity compared to the parent compound. The 12-hydroxynevirapine and 4-carboxynevirapine metabolites, in particular, exhibit weak inhibitory potency against HIV-1 RT.[8]

| Compound | Target | Activity Metric | Value (µM) |

| Nevirapine | HIV-1 RT | IC₅₀ | 0.540[9] |

| 12-Hydroxy-NVP | HIV-1 RT | IC₅₀ | 26.5[9] |

| 12-Hydroxy-NVP | HIV-1 RT | % Inhibition @ 10µM | 45.4%[8] |

| 4-Carboxy-NVP | HIV-1 RT | % Inhibition @ 10µM | 15.9%[8] |

Table 1: Comparative in vitro anti-HIV-1 reverse transcriptase activity of nevirapine and its metabolites.

Role in Toxicity: Reactive Metabolite Formation

The idiosyncratic skin rash and hepatotoxicity associated with nevirapine are widely believed to be mediated by the formation of reactive metabolites.[2][10]

-

12-Hydroxynevirapine Pathway: This metabolite is considered a key precursor to toxicity. It can be bioactivated via sulfation by sulfotransferase enzymes (SULTs) to form a highly reactive sulfate conjugate (12-sulfoxy-nevirapine).[8][10] This conjugate is unstable and can spontaneously lose sulfate to form an electrophilic quinone methide intermediate.[2][10]

-

Quinone Methide: This reactive intermediate can covalently bind to cellular macromolecules, such as proteins, leading to cellular stress, immune responses, and ultimately, tissue damage in the skin and liver.[2][10] The formation of this quinone methide is proposed as a rate-limiting step in nevirapine-mediated hepatotoxicity.[2]

References

- 1. Nevirapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Metabolic activation of nevirapine in human liver microsomes: dehydrogenation and inactivation of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genetics of Nevirapine Metabolic Pathways at Steady State in HIV-Infected Cambodians - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic assessment of nevirapine and metabolites in human immunodeficiency virus type 1-infected patients with hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy Nevirapine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-hydroxy nevirapine, a principal oxidative metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI), nevirapine. An understanding of these properties is critical for research into nevirapine's metabolism, disposition, and potential toxicities.

Core Physicochemical Data

This compound is formed in the liver primarily through the action of the cytochrome P450 enzyme, CYP3A4.[1][2][3] The following table summarizes its key physicochemical properties.

| Physicochemical Property | Value | Reference |

| IUPAC Name | 2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),6,12,14-pentaene-5,10-dione | [] |

| Molecular Formula | C₁₅H₁₄N₄O₂ | [5] |

| Molecular Weight | 282.3 g/mol | [5] |

| Melting Point | 234-237 °C (with decomposition) | [][6] |

| Solubility | Slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol. | [] |

Metabolic Pathway of Nevirapine

Nevirapine undergoes extensive hepatic metabolism, primarily through oxidation by cytochrome P450 enzymes, to form several hydroxylated metabolites.[1][2] The formation of this compound is a key pathway mediated predominantly by CYP3A4.[1][3] These hydroxylated metabolites are subsequently conjugated, mainly with glucuronic acid, to facilitate their urinary excretion.[2][10]

References

- 1. ClinPGx [clinpgx.org]

- 2. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genetics of Nevirapine Metabolic Pathways at Steady State in HIV-Infected Cambodians - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | 254889-31-1 [chemicalbook.com]

- 7. Solid-State Characterization of Nevirapine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nevirapine [drugfuture.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Hydroxy Nevirapine

This technical guide provides an in-depth overview of 2-Hydroxy Nevirapine, a primary metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology, offering detailed information on its chemical properties, metabolic pathways, and analytical quantification.

Chemical Identity and Structure

This compound is a key metabolite formed during the Phase I metabolism of Nevirapine. Understanding its chemical characteristics is fundamental for its study in various biological matrices.

Chemical Name: 11-Cyclopropyl-2-hydroxy-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1][2]diazepin-6-one[1] CAS Number: 254889-31-1[1][3][] Molecular Formula: C15H14N4O2[1][] Molecular Weight: 282.30 g/mol [1][]

Chemical Structure:

A two-dimensional representation of the chemical structure of this compound.

Quantitative Data Summary

The quantification of this compound is crucial for pharmacokinetic and metabolic studies of its parent drug, Nevirapine. The following table summarizes key quantitative data gathered from various studies.

| Parameter | Value | Matrix | Notes | Reference |

| Geometric Mean Concentration | 186 ng/mL | Plasma | Measured in HIV-1-infected patients with hepatic fibrosis. | [5] |

| Melting Point | 234-237°C (decomposes) | Solid | [3][] | |

| Boiling Point (Predicted) | 601.0 ± 55.0 °C | [] | ||

| Density (Predicted) | 1.46 ± 0.1 g/cm³ | [] | ||

| Linearity Range (HPLC-UV) | 0.2, 0.6, 1.0, 2.0 µg/mL | For simultaneous determination with Nevirapine and 3-Hydroxy Nevirapine. | [6] |

Metabolic Pathway of Nevirapine

Nevirapine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of several hydroxylated metabolites, including this compound.[7][8][9] The formation of this compound is primarily catalyzed by the CYP3A and CYP2B6 isoforms.[9][10] These metabolites are subsequently conjugated, typically through glucuronidation, to facilitate their excretion from the body.[8]

Metabolic pathway of Nevirapine leading to hydroxylated metabolites.

Experimental Protocols

The accurate determination of this compound in biological matrices is essential for clinical and research purposes. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a commonly employed analytical technique.

Simultaneous Determination of Nevirapine and its Hydroxylated Metabolites by HPLC-UV

This protocol is adapted from a validated method for the simultaneous analysis of Nevirapine, this compound, and 3-Hydroxy Nevirapine in human plasma.[6]

4.1.1. Materials and Reagents

-

Acetonitrile (HPLC grade)

-

Ammonium acetate

-

Acetic acid

-

Water (deionized or HPLC grade)

-

Carbamazepine (Internal Standard)

-

Human plasma

4.1.2. Chromatographic Conditions

-

Instrument: Agilent 1200 series HPLC system with a Diode Array Detector (DAD).[2]

-

Column: Zorbax SB-C8 analytical column.[6]

-

Mobile Phase: 2mM Ammonium acetate buffer (pH 4.0 with acetic acid) and Acetonitrile (80:20 v/v).[6]

-

Flow Rate: Gradient flow starting at 1 mL/min.[6]

-

Detection Wavelength: 280 nm.[6]

-

Injection Volume: As per standard laboratory practice.

4.1.3. Sample Preparation (Liquid-Liquid Extraction)

-

To a sample of human plasma, add an internal standard (e.g., Carbamazepine).[2]

-

Add 4 mL of diethyl ether and 1 mL of hexane.[2]

-

Vortex the mixture for a specified time to ensure thorough mixing.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Carefully transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Inject the reconstituted sample into the HPLC system.

4.1.4. Data Analysis

-

The retention time for this compound is approximately 5.87 minutes.[6]

-

Quantification is achieved by comparing the peak area of this compound to that of the internal standard and referencing a standard calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantification of this compound in a plasma sample using HPLC-UV.

Workflow for quantifying this compound in plasma.

This guide provides a foundational understanding of this compound. For more specific applications and advanced research, consulting the primary literature is recommended.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 254889-31-1 [chemicalbook.com]

- 5. Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Oxidation of 2-Hydroxynevirapine, a Phenolic Metabolite of the Anti-HIV Drug Nevirapine: Evidence for an Unusual Pyridine Ring Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Profile of 2-Hydroxy Nevirapine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2-hydroxy nevirapine, a principal phase I metabolite of the non-nucleoside reverse transcriptase inhibitor, nevirapine. Detailed experimental protocols for its synthesis and analysis are included, alongside a visualization of its metabolic pathway, to support research and development activities in drug metabolism, pharmacokinetics, and analytical chemistry.

Quantitative NMR Data for this compound

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. This data is crucial for the unambiguous identification and structural confirmation of the metabolite.

Table 1: ¹H NMR Data for this compound (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not publicly available in the reviewed literature. | - | - | - |

Table 2: ¹³C NMR Data for this compound (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available in the reviewed literature. | - |

Note: While the synthesis and further reactions of this compound are described in the literature, specific ¹H and ¹³C NMR data tables for the isolated metabolite were not found in the publicly accessible documents reviewed.

Mass Spectrometry Data for this compound

Mass spectrometry is a key technique for the detection and quantification of this compound in biological matrices. The data presented below is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses.

Table 3: LC-MS/MS Parameters and Fragmentation Data for this compound

| Parameter | Value | Reference |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [1] |

| Precursor Ion (m/z) | 283.0 | [1] |

| Product Ion (m/z) | 161.2 | [1] |

| Lower Limit of Quantification (LLOQ) in Baboon Serum | 1.0 ng/mL | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound has been reported in the literature, and the following protocol is a composite based on these descriptions.

Protocol: Synthesis of this compound

-

Starting Material: Nevirapine.

-

Oxidation: While the exact, detailed, step-by-step synthesis protocol for this compound from nevirapine is not fully detailed in the reviewed literature, it is stated that this compound was synthesized as previously described in other publications by the same research group. These methods typically involve the oxidation of the parent drug, nevirapine.

-

Purification: The purification of the synthesized this compound would typically be achieved through chromatographic techniques such as preparative thin-layer chromatography (PTLC) or column chromatography to isolate the desired metabolite from the reaction mixture and any byproducts.

-

Characterization: The structure and purity of the synthesized this compound would then be confirmed using spectroscopic methods, including NMR and MS, as well as by comparing its properties to any available reference standards.

Note: For a precise and reproducible synthesis, it is recommended to consult the primary literature, such as Antunes et al., 2011 and 2008, which are cited in subsequent publications as describing the synthetic method.

LC-MS/MS Analysis of this compound in Biological Matrices

The following is a representative protocol for the quantification of this compound in biological samples, such as serum or plasma, based on published methods.[1][2]

Protocol: LC-MS/MS Quantification of this compound

-

Sample Preparation:

-

To a 0.2 mL aliquot of serum, add an internal standard.

-

Perform a liquid-liquid extraction with ethyl acetate.

-

Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., Aquasil C18, 50 x 2.1 mm, 5 µm).[1]

-

Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). A typical isocratic condition might be 40% acetonitrile in 0.1% formic acid.[1]

-

Flow Rate: 0.2 mL/min.[1]

-

Injection Volume: Appropriate for the instrument and sample concentration.

-

-

Mass Spectrometry Conditions:

-

Instrument: A triple quadrupole mass spectrometer.

-

Ionization: Positive ion electrospray (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition: Monitor the transition of the precursor ion (m/z 283.0) to the product ion (m/z 161.2).[1]

-

-

Quantification:

-

Construct a calibration curve using known concentrations of a this compound standard.

-

Determine the concentration of this compound in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

-

Metabolic Pathway of Nevirapine to this compound

Nevirapine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The formation of this compound is a key step in its biotransformation.

Caption: Metabolic pathway of nevirapine to this compound.

This guide provides a foundational understanding of the analytical and spectroscopic characteristics of this compound. For further in-depth studies, consulting the primary research articles is highly recommended.

References

- 1. A sensitive and specific liquid chromatography/tandem mass spectrometry method for quantification of nevirapine and its five metabolites and their pharmacokinetics in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of Nevirapine Metabolism

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the metabolic pathways of nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. A thorough understanding of its biotransformation is critical due to its propensity for autoinduction, significant drug-drug interactions, and the role of its metabolites in adverse drug reactions, including severe hepatotoxicity and skin rash. This document synthesizes current literature, presenting quantitative data, detailed experimental methodologies, and visual diagrams of key metabolic and logical pathways.

Phase I Oxidative Metabolism

Nevirapine is extensively metabolized in the liver, primarily through oxidation by the cytochrome P450 (CYP) enzyme system.[1][2][3] This initial phase of metabolism results in the formation of several hydroxylated metabolites.[4][5][6] The four primary metabolites are 2-hydroxynevirapine, 3-hydroxynevirapine, 8-hydroxynevirapine, and 12-hydroxynevirapine.[4][7][8]

The formation of these metabolites is catalyzed by specific CYP isoforms:

-

8-hydroxynevirapine: Formed by multiple enzymes, including CYP3A4, CYP2D6, and potentially CYP2B6, especially after enzyme induction.[4][5]

-

12-hydroxynevirapine: Also formed by several enzymes, with major contributions from CYP3A4 and CYP2D6.[4][5]

The 12-hydroxynevirapine metabolite can be further oxidized by aldehyde dehydrogenase (ALDH) to form 4-carboxynevirapine.[12]

Phase II Conjugative Metabolism

Following Phase I hydroxylation, the metabolites are rendered more water-soluble for excretion through Phase II conjugation reactions. The primary conjugation pathway for nevirapine metabolites is glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.[5][12][13] These glucuronidated conjugates are the main forms of nevirapine metabolites found in urine, accounting for over 80% of the excreted dose.[13] The urinary excretion of the glucuronide conjugates of 2-, 3-, and 12-hydroxynevirapine is substantial, highlighting the importance of this pathway in the drug's elimination.[1][13]

Bioactivation and Formation of Reactive Metabolites

The metabolism of nevirapine is linked to its toxicity profile. It is proposed that metabolic activation to electrophilic intermediates plays a causal role in nevirapine-induced hepatotoxicity and skin rash.[14][15] The 12-hydroxynevirapine pathway is of particular interest.[15] This metabolite can be sulfated by sulfotransferase enzymes (SULT1A1), followed by the loss of the sulfate group to form a highly reactive quinone methide intermediate.[10][12][15][16] This electrophilic species can covalently bind to cellular macromolecules like proteins, leading to cellular stress, immune responses, and ultimately, tissue damage.[10][14] This bioactivation pathway is considered a key step in the initiation of nevirapine-mediated toxicity.[14][15]

Autoinduction of Metabolism

Nevirapine is a known inducer of the enzymes responsible for its own metabolism, particularly CYP3A4 and CYP2B6.[1][12][17][18] This autoinduction is mediated through the activation of nuclear receptors like the constitutive androstane receptor (CAR).[12] The clinical consequence of this process is a significant change in nevirapine's pharmacokinetic profile upon multiple dosing. The terminal-phase half-life decreases from approximately 45 hours after a single dose to 25-30 hours at steady state.[12] This necessitates a lead-in dosing period (e.g., 200 mg once daily for 14 days) before escalating to the maintenance dose (200 mg twice daily) to mitigate the risk of adverse events associated with higher initial concentrations.[2] Studies have shown that from a single dose to steady state, the metabolic index for 3-hydroxynevirapine (a CYP2B6 product) increases, while it decreases for 2-hydroxynevirapine (a CYP3A4 product), consistent with the induction of CYP2B6 and possible inhibition of CYP3A4.[9][19]

Quantitative Pharmacokinetic Data

The pharmacokinetics of nevirapine and its metabolites differ significantly between single-dose administration and steady-state conditions due to autoinduction.

Table 1: Pharmacokinetic Parameters of Nevirapine and Metabolites

| Parameter | Nevirapine | 2-OH-NVP | 3-OH-NVP | 12-OH-NVP | 4-Carboxy-NVP | Source |

|---|---|---|---|---|---|---|

| Half-life (Single Dose) | ~45 hours | - | - | - | - | [12] |

| Half-life (Steady State) | 25-30 hours | - | - | - | - | [2][12] |

| Plasma Protein Binding | ~60% | - | - | - | - | [4][9] |

| Metabolic Index (Single Dose vs. Steady State) | - | Decreased (P < 0.001) | Increased (P < 0.01) | No significant change | No significant change | [9][19] |

| Predominant Metabolite | - | - | - | 12-Hydroxynevirapine | - |[9][19] |

Table 2: Steady-State Plasma Concentrations of Nevirapine Metabolites in HIV-Infected Patients

| Metabolite | Geometric Mean Concentration (ng/mL) | Source |

|---|---|---|

| 2-Hydroxynevirapine | 186 | [1] |

| 3-Hydroxynevirapine | 646 | [1] |

| 12-Hydroxynevirapine | 483 | [1] |

| 8-Hydroxynevirapine | 29 | [1] |

| 4-Carboxynevirapine | 18 | [1] |

Note: These values demonstrate that metabolite concentrations are substantially lower than parent nevirapine concentrations.[9]

Influence of Pharmacogenetics

Interindividual variability in nevirapine pharmacokinetics is significant and can be partly explained by genetic polymorphisms in drug-metabolizing enzymes.[4][11] The gene encoding CYP2B6 is of particular importance.

-

CYP2B6 Polymorphisms: The CYP2B6 516G→T (rs3745274) variant is strongly associated with nevirapine plasma concentrations.[11][20] Individuals with the T allele generally have slower nevirapine clearance and consequently higher plasma levels of the drug.[4][11] These CYP2B6 polymorphisms have also been shown to affect the plasma profiles of 3-hydroxynevirapine and 8-hydroxynevirapine, suggesting the involvement of CYP2B6 in the formation of both metabolites.[4][7]

Table 3: Impact of Key Genetic Polymorphisms on Nevirapine Metabolism

| Gene | Polymorphism | Effect | Source |

|---|---|---|---|

| CYP2B6 | 516G→T | Associated with slower nevirapine clearance and higher plasma concentrations. Affects 3-OH-NVP and 8-OH-NVP metabolite ratios. | [4][11][20] |

| CYP2B6 | 983T→C | Associated with altered nevirapine plasma levels. |[11] |

Experimental Protocols and Methodologies

The characterization of nevirapine metabolism relies on several key experimental techniques.

Protocol 1: Quantification of Nevirapine and Metabolites in Plasma This protocol is fundamental for pharmacokinetic studies.

-

Sample Collection: Collect serial blood samples from subjects at predefined time points after drug administration.

-

Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

-

Analytical Method: Use a validated High-Performance Liquid Chromatography (HPLC) method for nevirapine quantification and a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) method for the quantification of the hydroxylated and carboxylated metabolites.[4][9][19]

-

Data Analysis: Calculate pharmacokinetic parameters (e.g., AUC, Cmax, half-life) using noncompartmental analysis.[9][19] The metabolic index for each metabolite can be calculated as the ratio of the metabolite Area Under the Curve (AUC) to the nevirapine AUC.[9][19]

Protocol 2: In Vitro CYP Reaction Phenotyping This method identifies the specific enzymes responsible for forming each metabolite.

-

Incubation System: Use human liver microsomes (HLMs) or recombinant human CYP enzymes expressed in a cellular system.[5][14]

-

Reaction Mixture: Incubate nevirapine with the enzyme source, a buffered solution, and an NADPH-generating system to initiate the metabolic reaction.

-

Metabolite Identification: After a set incubation time, stop the reaction and analyze the mixture using LC/MS/MS to identify and quantify the formation of specific hydroxylated metabolites.

-

Inhibition (Optional): Use specific chemical inhibitors for different CYP enzymes to confirm their role in a particular metabolic pathway.

Protocol 3: Reactive Metabolite Trapping This protocol is used to detect and identify unstable, reactive metabolites.

-

Incubation: Perform an in vitro metabolism incubation (as in Protocol 2) but include a trapping agent, most commonly glutathione (GSH).[14]

-

Mechanism: If an electrophilic reactive metabolite (e.g., a quinone methide) is formed, it will be "trapped" by the nucleophilic sulfhydryl group of GSH, forming a stable conjugate.

-

Detection: Analyze the incubation mixture using LC/MS/MS, specifically searching for the mass corresponding to the parent drug plus the mass of glutathione.[14] The identification of a GSH conjugate provides strong evidence for the formation of a reactive intermediate.[14]

References

- 1. Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nevirapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Genetics of Nevirapine Metabolic Pathways at Steady State in HIV-Infected Cambodians - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Genetics of Nevirapine Metabolic Pathways at Steady State in HIV-Infected Cambodians - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Measuring the Overall Genetic Component of Nevirapine Pharmacokinetics and the Role of Selected Polymorphisms: Towards Addressing the Missing Heritability in Pharmacogenetic Phenotypes? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

- 13. Disposition and biotransformation of the antiretroviral drug nevirapine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolic activation of nevirapine in human liver microsomes: dehydrogenation and inactivation of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nevirapine - Wikipedia [en.wikipedia.org]

- 18. drugs.com [drugs.com]

- 19. Pharmacokinetics of phase I nevirapine metabolites following a single dose and at steady state - Réseau GABRIELGlobal Approach to Biological Research, Infectious diseases and Epidemics in Low-income countries [gabriel-network.org]

- 20. academic.oup.com [academic.oup.com]

The Central Role of Cytochrome P450 3A4 in the Bioactivation of Nevirapine to 2-Hydroxy Nevirapine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), has been a cornerstone in the combination antiretroviral therapy for HIV-1 infection. However, its clinical use is associated with significant interindividual variability in efficacy and a risk of severe adverse drug reactions, including hepatotoxicity and skin rash. A critical step in understanding and predicting these responses lies in its complex metabolic profile, which is predominantly orchestrated by the cytochrome P450 (CYP) superfamily of enzymes. This technical guide delves into the pivotal role of cytochrome P450, particularly CYP3A4, in the formation of 2-hydroxy nevirapine, a primary metabolite. We will explore the enzymatic players, present available quantitative data, detail experimental methodologies for studying this metabolic pathway, and provide visual representations of the key processes.

The Role of Cytochrome P450 in this compound Formation

The hepatic metabolism of nevirapine is extensive, with oxidative metabolism being the primary route of elimination.[1] Several hydroxylated metabolites are formed, with the 2-, 3-, 8-, and 12-hydroxynevirapine being the most prominent.[2] Subsequent glucuronidation of these metabolites facilitates their urinary excretion.[2]

Primary Enzyme: CYP3A4

Numerous in vitro studies utilizing human liver microsomes and cDNA-expressed CYP enzymes have unequivocally identified CYP3A4 as the principal enzyme responsible for the formation of this compound.[1][3][4] Studies using specific chemical inhibitors of CYP3A4, such as ketoconazole, troleandomycin, and erythromycin, have demonstrated a significant reduction in the formation of this compound.[1] Furthermore, experiments with antibodies targeting CYP3A4 have also shown inhibition of this metabolic pathway.[1]

Other Contributing CYP Isoforms

While CYP3A4 is the major player in 2-hydroxylation, other CYP isoforms contribute to the overall metabolism of nevirapine. CYP2B6 is primarily responsible for the formation of 3-hydroxy nevirapine.[1][3][5] Minor roles in nevirapine metabolism have been attributed to CYP3A5, CYP2C9, and CYP2D6.[5] It is noteworthy that nevirapine itself can act as an inducer of CYP3A4 and CYP2B6, a phenomenon known as auto-induction, which leads to an increase in its own clearance over time with chronic administration.[6]

Data Presentation

| Parameter | Value | Enzyme | Condition | Source |

| Ki (Nevirapine as an inhibitor) | 270 µM | CYP3A4 | In vitro | [1] |

| KI (Mechanism-based inactivation by a reactive metabolite) | 31 µM | CYP3A4 | Human Liver Microsomes | [3] |

| kinact (Mechanism-based inactivation by a reactive metabolite) | 0.029 min-1 | CYP3A4 | Human Liver Microsomes | [3] |

| KI (Mechanism-based inactivation by a reactive metabolite) | 168 µM | Recombinant CYP3A4 | In vitro | [7] |

| kinact (Mechanism-based inactivation by a reactive metabolite) | 0.148 min-1 | Recombinant CYP3A4 | In vitro | [7] |

Note on Missing Data: The absence of explicitly stated Km and Vmax values for this compound formation in the reviewed literature highlights a potential knowledge gap. The experimental protocols outlined below describe the methodologies that would be employed to determine these crucial kinetic parameters.

Experimental Protocols

The characterization of CYP-mediated metabolism of nevirapine relies on well-established in vitro methodologies. Below are detailed protocols for key experiments.

In Vitro Metabolism using Human Liver Microsomes (HLMs)

This assay provides a physiologically relevant system to study the kinetics of this compound formation.

-

Materials:

-

Pooled human liver microsomes (commercially available)

-

Nevirapine

-

This compound analytical standard

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for LC-MS/MS analysis

-

-

Procedure:

-

Prepare a stock solution of nevirapine in a suitable solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, pre-incubate a mixture of human liver microsomes (e.g., 0.1-0.5 mg/mL), potassium phosphate buffer, and nevirapine at various concentrations at 37°C for a short period (e.g., 5 minutes).

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant for the formation of this compound using a validated LC-MS/MS method.

-

To determine the kinetic parameters (Km and Vmax), perform the assay with a range of nevirapine concentrations and plot the initial velocity of this compound formation against the substrate concentration. Fit the data to the Michaelis-Menten equation using non-linear regression analysis.

-

Metabolism using Recombinant CYP Enzymes

This assay allows for the precise identification of the specific CYP isoforms involved in this compound formation and the determination of their individual kinetic parameters.

-

Materials:

-

Recombinant human CYP3A4 (and other CYP isoforms for comparison) co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells)

-

Nevirapine

-

This compound analytical standard

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile

-

Internal standard for LC-MS/MS analysis

-

-

Procedure:

-

The procedure is similar to the HLM assay.

-

Instead of HLMs, a specific concentration of the recombinant CYP enzyme (e.g., 10-50 pmol/mL) is used.

-

Incubate the recombinant enzyme, buffer, and nevirapine at 37°C.

-

Initiate the reaction with the NADPH regenerating system.

-

Follow the same steps for reaction termination and analysis as described for the HLM assay.

-

By comparing the rate of this compound formation across different recombinant CYP isoforms, the primary contributing enzyme can be confirmed.

-

Kinetic parameters (Km and Vmax) for the specific CYP isoform (e.g., CYP3A4) can be determined by varying the nevirapine concentration.

-

Mandatory Visualizations

Metabolic Pathway of Nevirapine

Caption: Metabolic pathway of nevirapine to its hydroxylated metabolites.

Experimental Workflow for CYP Phenotyping

Caption: Experimental workflow for determining CYP-mediated nevirapine metabolism.

Conclusion

The formation of this compound is a critical metabolic pathway predominantly catalyzed by cytochrome P450 3A4. Understanding the kinetics and the factors influencing this biotransformation is paramount for predicting drug-drug interactions, interindividual variability in drug response, and the potential for adverse reactions associated with nevirapine therapy. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the metabolism of nevirapine and other xenobiotics. Further research to definitively determine the Michaelis-Menten constants for this compound formation by CYP3A4 will provide a more complete quantitative picture and enhance the predictive power of pharmacokinetic models for this important antiretroviral agent.

References

- 1. Characterization of the in vitro biotransformation of the HIV-1 reverse transcriptase inhibitor nevirapine by human hepatic cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Disposition and biotransformation of the antiretroviral drug nevirapine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic activation of nevirapine in human liver microsomes: dehydrogenation and inactivation of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genetics of Nevirapine Metabolic Pathways at Steady State in HIV-Infected Cambodians - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. PBPK Modeling to Recommend Nevirapine Dosing in HIV and HIV-TB Co-infected Patients: Leveraging Enzyme Auto-Induction, Drug Interactions, and Ethnic Variability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Isolation of Nevirapine's Oxidative Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone in the combination therapy for HIV-1 infection. Its clinical efficacy is, however, accompanied by potential adverse effects, including hepatotoxicity and skin rashes, which are linked to its metabolic profile. The biotransformation of nevirapine is complex, primarily occurring in the liver through oxidative pathways mediated by cytochrome P450 (CYP) enzymes. This process generates several oxidative metabolites, which are subsequently conjugated and excreted. Understanding the discovery, isolation, and characterization of these metabolites is paramount for a comprehensive grasp of nevirapine's pharmacology, toxicology, and for the development of safer antiretroviral therapies. This technical guide provides an in-depth overview of the oxidative metabolites of nevirapine, detailing their metabolic pathways, methods for their isolation and quantification, and their key characteristics.

Metabolic Pathways of Nevirapine

The oxidative metabolism of nevirapine is primarily carried out by the cytochrome P450 enzymes CYP3A4 and CYP2B6 in the liver.[1][2] This process leads to the formation of several hydroxylated metabolites, which are the main products of Phase I metabolism. The primary oxidative metabolites identified are 2-hydroxynevirapine, 3-hydroxynevirapine, 8-hydroxynevirapine, and 12-hydroxynevirapine.[3][4] The 12-hydroxynevirapine metabolite can be further oxidized to 4-carboxynevirapine.[4] These hydroxylated metabolites are then conjugated with glucuronic acid in Phase II metabolism before being excreted in the urine.[2]

The formation of these metabolites is not only a route for drug elimination but is also implicated in the toxic effects of nevirapine. Reactive intermediates, such as quinone methides, can be formed during the oxidative metabolism of nevirapine, and these can covalently bind to cellular macromolecules, potentially leading to cellular damage.[5][6]

Below is a diagram illustrating the primary oxidative metabolic pathways of nevirapine.

Experimental Protocols

The study of nevirapine's oxidative metabolites requires robust experimental protocols for their generation, isolation, and quantification. These protocols are essential for obtaining pure metabolite standards for analytical method development and for conducting toxicological and pharmacological studies.

In Vitro Metabolism using Human Liver Microsomes

A common method to produce and study the formation of nevirapine metabolites in a controlled environment is through in vitro incubation with human liver microsomes (HLMs).

Protocol for In Vitro Metabolism:

-

Incubation Mixture Preparation: A typical incubation mixture (final volume of 200 µL) contains human liver microsomes (0.5 mg/mL), nevirapine (10-50 µM), and a NADPH-regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride) in a phosphate buffer (100 mM, pH 7.4).[5][6]

-

Incubation: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: The incubation is terminated by adding a cold organic solvent, such as acetonitrile or methanol (1:1 v/v), which also serves to precipitate the microsomal proteins.[7]

-

Sample Preparation for Analysis: The mixture is centrifuged to pellet the precipitated proteins, and the supernatant is collected for analysis by HPLC or LC/MS/MS.

Isolation and Purification of Metabolites

While in vitro methods are excellent for studying metabolite formation, obtaining larger quantities of pure metabolites for use as analytical standards often requires chemical synthesis followed by purification.

General Purification Strategy using Preparative HPLC:

-

Column Selection: A reversed-phase preparative HPLC column (e.g., C18) is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium bicarbonate) and an organic modifier (e.g., acetonitrile) is commonly employed to achieve separation.[8]

-

Fraction Collection: Fractions are collected based on the UV chromatogram, and those corresponding to the metabolite of interest are pooled.

-

Solvent Evaporation: The organic solvent is removed from the pooled fractions, and the remaining aqueous solution can be lyophilized to obtain the purified metabolite as a solid.[8]

Chemical Synthesis of Hydroxylated Nevirapine Metabolites

Detailed synthetic procedures for all metabolites are not always readily available in single publications. However, methods for some have been described. For instance, the synthesis of 2-hydroxynevirapine has been reported, involving multiple steps with an overall yield of less than 10% in earlier methods.[1] More efficient synthetic methodologies are continually being developed. Researchers often need to refer to the primary literature for specific, detailed protocols for each metabolite.

Quantification of Nevirapine and its Oxidative Metabolites in Biological Matrices

A validated analytical method is crucial for the accurate quantification of nevirapine and its metabolites in biological samples such as plasma and urine. Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is the most widely used technique due to its high sensitivity and specificity.[7][]

Typical LC/MS/MS Method Protocol:

-

Sample Preparation:

-

For plasma samples, protein precipitation is a common first step. 50 µL of plasma is treated with a larger volume of cold acetonitrile to precipitate proteins.[7]

-

For urine samples, a dilution step may be sufficient.

-

If metabolites are present as glucuronide conjugates, enzymatic hydrolysis with β-glucuronidase is performed prior to extraction.[7]

-

-

Chromatographic Separation:

-

A reversed-phase C18 column is commonly used.

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile) is employed to separate the parent drug and its metabolites.[6]

-

-

Mass Spectrometric Detection:

-

A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification.

-

Specific precursor-to-product ion transitions are monitored for nevirapine and each of its metabolites to ensure specificity.[6]

-

The following diagram illustrates a general workflow for the analysis of nevirapine and its metabolites in a biological sample.

Quantitative Data

The following tables summarize key quantitative data related to the analysis and occurrence of nevirapine and its oxidative metabolites.

Table 1: LC/MS/MS Method Validation Parameters for Quantification in Human Plasma [7]

| Analyte | Linearity Range (mg/L) | Lower Limit of Quantification (mg/L) | Within-day Precision (%CV) | Between-day Precision (%CV) |

| 2-Hydroxynevirapine | 0.010 - 1.0 | 0.010 | < 12% | < 12% |

| 3-Hydroxynevirapine | 0.010 - 1.0 | 0.010 | < 12% | < 12% |

| 8-Hydroxynevirapine | 0.010 - 1.0 | 0.010 | < 12% | < 12% |

| 12-Hydroxynevirapine | 0.010 - 1.0 | 0.010 | < 12% | < 12% |

| 4-Carboxynevirapine | 0.010 - 1.0 | 0.010 | < 12% | < 12% |

Table 2: Geometric Mean Steady-State Trough Plasma Concentrations in HIV-1-Infected Patients [10]

| Compound | Geometric Mean Concentration (ng/mL) |

| Nevirapine | 4700 (approximate) |

| 2-Hydroxynevirapine | 186 |

| 3-Hydroxynevirapine | 646 |

| 8-Hydroxynevirapine | 29 |

| 12-Hydroxynevirapine | 483 |

| 4-Carboxynevirapine | 18 |

Characterization of Oxidative Metabolites

The definitive identification of nevirapine's oxidative metabolites relies on spectroscopic techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS):

-

2-, 3-, 8-, and 12-Hydroxynevirapine: These metabolites exhibit a protonated molecule [M+H]+ ion at m/z 283.0.[6] Fragmentation patterns in MS/MS are used to distinguish between the isomers.

-

4-Carboxynevirapine: This metabolite shows a protonated molecule [M+H]+ ion at m/z 297.2.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Detailed 1H and 13C NMR data are essential for the unambiguous structural elucidation of each metabolite. While comprehensive NMR data for all metabolites is dispersed throughout the literature, studies on synthesized standards provide this critical information. For example, the synthesis and characterization of 2-hydroxynevirapine have been described with corresponding NMR and MS data.[1]

Conclusion

The discovery and isolation of nevirapine's oxidative metabolites have been instrumental in elucidating its metabolic fate and understanding the mechanisms underlying its adverse effects. The methodologies outlined in this guide, from in vitro metabolism studies to sophisticated analytical techniques like LC/MS/MS, provide the foundation for ongoing research in this area. The availability of pure synthetic standards of these metabolites is critical for the continued investigation of their pharmacological and toxicological properties. A deeper understanding of nevirapine's metabolism will ultimately contribute to the development of safer and more effective antiretroviral therapies for individuals living with HIV-1.

References

- 1. Synthesis and oxidation of 2-hydroxynevirapine, a metabolite of the HIV reverse transcriptase inhibitor nevirapine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quantifying the Metabolic Activation of Nevirapine in Patients by Integrated Applications of NMR and Mass Spectrometries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A liquid chromatography/atmospheric pressure ionization tandem mass spectrometry quantitation method for nevirapine and its two oxidative metabolites, 2-hydroxynevirapine and nevirapine 4-carboxylic acid, and pharmacokinetics in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. WO2012168949A2 - A process for preparation of nevirapine - Google Patents [patents.google.com]

- 10. Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

2-Hydroxy Nevirapine: A Comprehensive Technical Guide to its Role as a Biomarker for Nevirapine Exposure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nevirapine (NVP), a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component of antiretroviral therapy for HIV-1. Its narrow therapeutic window and significant inter-individual pharmacokinetic variability necessitate careful patient monitoring to ensure efficacy and minimize toxicity. This technical guide provides an in-depth exploration of 2-hydroxy nevirapine, a major metabolite of nevirapine, and evaluates its potential as a biomarker for nevirapine exposure. This document synthesizes quantitative pharmacokinetic data, details relevant experimental protocols, and presents visual representations of metabolic and experimental pathways to serve as a comprehensive resource for researchers and drug development professionals.

Introduction

Nevirapine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, into several hydroxylated metabolites.[1] Among these, this compound is a significant product of CYP3A-mediated oxidation.[2] The concentration of this metabolite in systemic circulation is influenced by the activity of CYP3A enzymes, which can be affected by various factors including co-administered drugs and genetic polymorphisms. Understanding the pharmacokinetics of this compound and its relationship with the parent drug is crucial for its validation as a biomarker of nevirapine exposure. A reliable biomarker could offer a more nuanced understanding of nevirapine disposition, potentially aiding in therapeutic drug monitoring (TDM) and personalized dosing strategies.

Nevirapine Metabolic Pathway